2-Ethyl-3-methylbenzofuran

Descripción

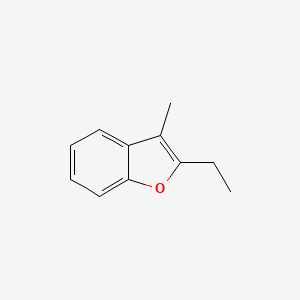

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFFYNXZBWDIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507465 | |

| Record name | 2-Ethyl-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80079-25-0 | |

| Record name | 2-Ethyl-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80079-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran, 2-ethyl-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 3 Methylbenzofuran and Substituted Benzofurans

Transition Metal-Catalyzed Approaches

Transition metals, particularly palladium, titanium, and ruthenium, play a pivotal role in the modern synthesis of benzofurans. These metals facilitate a variety of transformations, including cross-coupling reactions, cyclizations, and C-H functionalizations, which enable the construction of the benzofuran (B130515) core from readily available starting materials.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is one of the most powerful and versatile strategies for synthesizing substituted benzofurans. unicatt.it It enables the formation of key carbon-carbon and carbon-oxygen bonds through a range of reaction types, including Sonogashira couplings, various cross-coupling strategies, and Tsuji-Trost type allylic alkylations.

The Sonogashira coupling reaction provides an efficient pathway for the synthesis of 2,3-disubstituted benzofurans. This methodology typically involves a palladium/copper co-catalyzed cross-coupling of a terminal alkyne with an ortho-halo-phenol (or a protected equivalent like an o-iodoanisole). nih.govorgsyn.orgresearchgate.net The reaction proceeds through the formation of a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to form the benzofuran ring. acs.orgsemanticscholar.org

One-pot, three-component procedures have been developed, starting from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions to produce highly substituted benzofurans in good to excellent yields. nih.gov The use of microwave irradiation can significantly shorten reaction times and minimize the formation of side products. nih.gov The general mechanism involves an initial Sonogashira coupling to form the 2-alkynylphenol, followed by a palladium-catalyzed cyclization involving the aryl iodide. semanticscholar.orgnih.gov

Table 1: Examples of Benzofuran Synthesis via Sonogashira Coupling and Cyclization

| Starting Materials | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodophenol (B132878), Phenylacetylene | Pd(II) complex, K3PO4 | DMSO, 90°C, 10h | 2-Phenylbenzofuran | Good to Excellent | nih.gov |

| o-Iodoanisole, Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Room Temp, 3-6h | 2-(Phenylethynyl)anisole (intermediate) | 70-94% | nih.gov |

| 2-Iodophenols, Terminal Alkynes | Pd/Cu | Tandem reaction | 3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones | >80% | semanticscholar.org |

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling methods are instrumental in synthesizing substituted benzofurans. These strategies can be used to either construct the benzofuran ring itself or to functionalize a pre-existing benzofuran core.

Suzuki Coupling: The Suzuki cross-coupling reaction is widely used for creating carbon-carbon bonds between a benzofuran scaffold and various aryl or vinyl groups. A common approach involves synthesizing a halogenated benzofuran, such as 2-(4-bromophenyl)benzofuran, which can then be coupled with a range of arylboronic acids. nih.govmdpi.com These reactions often proceed in good to excellent yields in aqueous media, making them environmentally appealing. nih.govmdpi.com This method provides facile access to heterobiaryl compounds, which are important in medicinal chemistry. nih.gov

Heck Reaction: The Heck reaction can be employed to synthesize 2,3-disubstituted and 2-substituted-3-functionalized benzofurans through intramolecular cyclization. acs.org For instance, an enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been developed using a palladium-catalyzed Heck-Matsuda reaction followed by carbonylation or Stille coupling. nih.gov This strategy allows for the construction of complex frameworks bearing stereogenic centers under mild conditions. nih.gov

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, offers a method for the functionalization of a pre-formed benzofuran ring rather than its de novo synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a leaving group located at an allylic position. In the context of benzofurans, substrates like benzofuran-2-ylmethyl acetate (B1210297) are used. unicatt.itrsc.org

The palladium catalyst facilitates the formation of an η³-(benzofuryl)methyl complex, which is then attacked by a soft nucleophile. unicatt.itnih.gov The reaction is highly regioselective, with the nucleophilic attack occurring exclusively at the benzylic position, avoiding substitution on the C3-position of the benzofuran ring. unicatt.itrsc.org The choice of the catalytic system, particularly the phosphine (B1218219) ligand, is crucial and depends on the nature of the nucleophile (N, S, O, or C-based). rsc.orgnih.gov This protocol is a versatile tool for preparing a wide array of 2-substituted benzo[b]furans in high yields. unicatt.itnih.gov

Table 2: Tsuji-Trost Type Functionalization of Benzofuran-2-ylmethyl Acetates

| Nucleophile Type | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Nitrogen (amines) | Pd2(dba)3 / dppf | 2-(Aminomethyl)benzo[b]furans | High to Excellent | unicatt.itnih.gov |

| Sulfur, Oxygen, Carbon | [Pd(η³-C3H5)Cl]2 / XPhos | 2-Substituted benzo[b]furans | High to Excellent | unicatt.itnih.gov |

| Sodium sulfinates | [Pd(η³-C3H5)Cl]2 / XPhos | 2-((Arylsulfonyl)methyl)benzofurans | Up to 98% | unicatt.itrsc.org |

Titanium-Induced Reactions

Low-valent titanium reagents provide a distinct and effective method for the synthesis of benzofurans, including the specific target compound 2-ethyl-3-methylbenzofuran, through a McMurry-type reaction. ajol.info This approach involves the intramolecular reductive coupling of ketoesters. researchgate.netajol.info

The synthesis starts with the acylation of an o-hydroxyacetophenone with an appropriate acid chloride to form a ketoester. ajol.inforesearchgate.net This substrate then undergoes intramolecular cyclization in the presence of low-valent titanium, which is typically generated in situ by the reduction of titanium trichloride (B1173362) (TiCl₃) with zinc powder. ajol.infoajol.info This process is highly effective for producing various substituted benzofurans in good yields. The reaction is advantageous due to its simple workup, which involves filtering the reaction mixture. ajol.info However, a drawback is the requirement for stoichiometric amounts of the titanium reagent. ajol.info

Specifically, this compound has been synthesized using this method in a 71% yield. ajol.info

Table 3: Synthesis of Substituted Benzofurans via Titanium-Induced Cyclization

| R1 | R2 | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl | Methyl | 2,3-Dimethylbenzofuran | 73% | ajol.info |

| Ethyl | Methyl | This compound | 71% | ajol.info |

| Propyl | Methyl | 2-Propyl-3-methylbenzofuran | 68% | ajol.info |

| Phenyl | Methyl | 3-Methyl-2-phenylbenzofuran | 78% | ajol.info |

Ruthenium-Catalyzed C-H Functionalization

Ruthenium-catalyzed reactions have emerged as a powerful strategy for benzofuran synthesis, primarily through C-H bond functionalization. mdpi.com These methods avoid the need for pre-functionalized starting materials like organohalides or organometallics, offering a more atom-economical route. organic-chemistry.org

One such approach involves the reaction of substituted phenols with allyl bromide to form a diallyl intermediate. nih.govresearchgate.net This intermediate then undergoes a ruthenium-catalyzed isomerization and a subsequent ring-closing metathesis with a Grubbs catalyst to yield the benzofuran derivative. nih.govresearchgate.net

Another advanced strategy is the ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids with alkynes, followed by an oxygen-induced annulation to form the benzofuran ring. nih.gov This process demonstrates excellent functional group tolerance, although electron-withdrawing groups on the benzoic acid tend to result in lower yields compared to electron-donating groups. nih.gov Ruthenium nanoparticles have also been investigated as effective catalysts for the selective hydrogenation of benzofurans to dihydrobenzofurans. rwth-aachen.deacs.org

Table 4: Examples of Ruthenium-Catalyzed Benzofuran Synthesis

| Reaction Type | Substrates | Catalyst | Key Steps | Reference |

|---|---|---|---|---|

| Isomerization/Metathesis | Substituted phenols, Allyl bromide | Ruthenium-based catalyst, Grubbs II catalyst | C- and O-allyl isomerization, Ring-closing metathesis | organic-chemistry.orgnih.govresearchgate.net |

| C-H Alkenylation/Annulation | m-Hydroxybenzoic acids, Alkynes | Ruthenium-based catalyst | C-H alkenylation, Oxygen-induced annulation | nih.gov |

| Dehydrative C-H Alkenylation | Phenols, Diols | Cationic Ru-H complex | Dehydrative C-H alkenylation, Annulation | organic-chemistry.org |

Nickel-Catalyzed Processes

Nickel-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the synthesis of benzofurans. These processes often exhibit unique reactivity and selectivity, enabling the formation of diverse benzofuran structures.

One notable approach involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org This method provides a direct route to benzofuran derivatives, with studies showing that the choice of nickel catalyst and ligand is crucial for optimizing reaction yields. For instance, the combination of Ni(OTf)₂ with 1,10-phenanthroline (B135089) as a ligand in acetonitrile (B52724) has been found to be effective for this transformation. organic-chemistry.orgacs.org The proposed mechanism involves the reduction of a nickel(II) salt to a catalytically active nickel(0) species by zinc powder. This is followed by oxidative addition to the aryl halide, intramolecular nucleophilic addition of the resulting organonickel species to the ketone, and subsequent steps to afford the benzofuran product. organic-chemistry.org

Another versatile nickel-catalyzed method is the tandem synthesis of 2-substituted benzo[b]furans from 2-halophenols and terminal alkynes. mdpi.com This copper-free and phosphine-free protocol utilizes NiCl₂ with 5-nitro-1,10-phenanthroline (B1664666) in DMA at elevated temperatures. The reaction proceeds via a tandem Sonogashira coupling-cyclization sequence and has a broad substrate scope, including heteroaryl substrates. mdpi.com

Furthermore, nickel catalysis has been successfully employed in the intramolecular oxidative coupling of ortho-alkenyl phenols to synthesize 3-aryl benzofurans. rsc.org A key advantage of this method is the use of molecular oxygen as the sole oxidant, avoiding the need for sacrificial hydrogen acceptors. The reaction, facilitated by Ni(acac)₂, provides good to excellent yields of the desired 3-arylbenzofuran derivatives. rsc.org

Below is a table summarizing various nickel-catalyzed reactions for the synthesis of substituted benzofurans:

| Catalyst/Ligand | Reactants | Product Type | Key Features |

| Ni(OTf)₂ / 1,10-Phenanthroline | Aryl halides, Aryl ketones | Benzofuran derivatives | Intramolecular nucleophilic addition organic-chemistry.org |

| NiCl₂ / 5-nitro-1,10-phenanthroline | 2-Halophenols, 1-Alkynes | 2-Substituted benzo[b]furans | Cu-free, phosphine-free tandem reaction mdpi.com |

| Ni(acac)₂ | ortho-Alkenyl phenols | 3-Aryl benzofurans | O₂ as the sole oxidant rsc.org |

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization and annulation reactions are powerful strategies for the construction of the benzofuran ring system. These methods often involve the formation of a key carbon-oxygen or carbon-carbon bond in the final ring-closing step.

Cyclization of Acyloxy Sulfone Derivatives

A novel approach to synthesizing substituted benzofurans involves the intramolecular cyclization of acyloxy sulfone derivatives. nih.gov This strategy is based on the deprotonation of unsaturated acyloxy sulfones with a strong base, such as lithium hexamethyldisilazide (LHMDS), in tetrahydrofuran (B95107) (THF). The resulting carbanion undergoes an intramolecular cyclization to form a lactol intermediate, which, upon acid-catalyzed dehydration and double bond isomerization, yields the benzofuran. nih.govuvic.ca

The key steps in this process are:

Deprotonation: Treatment of the acyloxy sulfone with LHMDS at low temperatures generates a carbanion. nih.gov

Intramolecular Cyclization: The carbanion attacks the ester carbonyl group, leading to the formation of a cyclic intermediate. nih.gov

Dehydration and Isomerization: The crude cyclization product is treated with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing benzene (B151609) to induce dehydration and double bond isomerization, affording the final benzofuran product in high yields. nih.gov

This methodology has been successfully applied to the synthesis of various substituted benzofurans from acyloxy sulfones derived from phenols. nih.govuvic.ca

Intramolecular Wittig Cyclization

The intramolecular Wittig reaction is a versatile and efficient method for the synthesis of a variety of heterocyclic compounds, including benzofurans. nih.govacs.org This reaction involves the formation of a phosphorus ylide, which then reacts with an in-situ carbonyl group to form the furan (B31954) ring.

A chemoselective approach has been developed for the synthesis of highly functionalized benzofurans using an intramolecular Wittig reaction as the key step. nih.govacs.org By carefully selecting the trapping reagent or the method of adding reagents, the reaction can be controlled to favor the formation of either benzofuran or oxazole (B20620) derivatives. nih.govacs.org This method offers a mild and efficient one-step procedure for the preparation of functionalized benzofurans from readily available starting materials. rsc.org

Cascade Sigmatropic Rearrangement/Aromatization

Cascade reactions involving sigmatropic rearrangements provide an elegant and atom-economical pathway to complex molecules from simple precursors. A notable example is the synthesis of 2-(3-methylbenzofuran-2-yl)phenol derivatives through a cascade rsc.orgrsc.org-sigmatropic rearrangement/aromatization strategy. acs.org This methodology has been applied to the total synthesis of several natural products containing the 2-arylbenzofuran scaffold. acs.org

Another metal-free cascade reaction for the synthesis of 3-fluoroalkanesulfonyl benzofurans involves a sequential nih.govrsc.org/ rsc.orgnih.gov-sigmatropic rearrangement, intramolecular oxy-addition, and 1,3-H migration. rsc.orgrsc.org This process starts from o-hydroxyphenyl propargyl alcohols and fluoroalkanesulfinyl chlorides. The reaction proceeds through an in-situ generated propargyl triflinate intermediate and offers a broad substrate scope with excellent yields. rsc.orgrsc.org

One-Pot and Multicomponent Synthesis Protocols

One-pot and multicomponent reactions have gained significant attention in organic synthesis due to their efficiency, reduced waste generation, and operational simplicity. Several such protocols have been developed for the synthesis of substituted benzofurans.

An efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed under Sonogashira conditions. nih.gov This method involves the reaction of a 2-iodophenol, a terminal alkyne, and an aryl iodide. The reaction proceeds through an initial Sonogashira coupling of the 2-iodophenol with the terminal alkyne, followed by an intramolecular cyclization involving the aryl iodide to furnish the desired benzofuran. nih.gov

Another example is the one-pot synthesis of benzofurans via the heteroannulation of benzoquinones. dtu.dk This approach, catalyzed by acetic acid, allows for the reaction of benzoquinone derivatives with themselves or with cyclohexanones to produce furanylidene-benzofuran or benzofuran structures, respectively. dtu.dk

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enhancing product purity. This technology has been successfully applied to the synthesis of various benzofuran derivatives.

The one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions can be significantly improved by the use of microwave irradiation. nih.gov Microwave heating shortens reaction times and minimizes the formation of side products, making this methodology particularly useful for the construction of combinatorial libraries of benzofurans. nih.gov

Microwave assistance has also been employed in the synthesis of 3-acyl-5-hydroxybenzofuran derivatives, which have shown potential as antiproliferative agents against human breast cancer cells. nih.gov Additionally, a microwave-assisted method for the synthesis of benzofuran-3(2H)-ones has been developed, providing rapid access to these important dihydrobenzofuranones. semanticscholar.org

The following table highlights the advantages of microwave-assisted synthesis in specific benzofuran preparations:

| Reaction Type | Key Advantages of Microwave Assistance |

| One-pot, three-component synthesis of 2,3-disubstituted benzofurans | Shorter reaction times, minimized side products nih.gov |

| Synthesis of 3-acyl-5-hydroxybenzofuran derivatives | Accelerated reaction rates nih.gov |

| Synthesis of benzofuran-3(2H)-ones | Rapid access to products semanticscholar.org |

Synthetic Routes from Specific Precursors

A documented synthetic route to this compound involves the use of O-phenyloxime derivatives. Specifically, the reaction of 3-Pentanone, O-phenyloxime has been reported to yield this compound. chemicalbook.com This method provides a direct pathway to the target molecule. In a related procedure, treatment of an N-trifluoroacetyl-ene-hydroxylamine with trifluoroacetyl triflate (TFAT) and 4-(dimethylamino)pyridine (DMAP) can trigger a researchgate.netresearchgate.net-sigmatropic rearrangement, which is followed by cyclization and elimination to afford the benzofuran structure. chemicalbook.com For the synthesis of this compound from the corresponding O-phenyloxime of 3-pentanone, a yield of 89% has been achieved using DMAP and trifluoroacetyl triflate in dichloromethane (B109758) at 0°C for 2 hours. chemicalbook.com

| Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Pentanone, O-phenyloxime | DMAP, Trifluoroacetyl triflate | Dichloromethane, 0°C, 2 h | 89% | chemicalbook.com |

A versatile and widely employed method for the synthesis of 2,3-disubstituted benzofurans is the palladium-catalyzed coupling of o-iodophenols or their protected derivatives with terminal alkynes, followed by a cyclization step. While a specific example for this compound is not detailed in the provided search results, the general methodology is well-established.

The process typically begins with a Sonogashira cross-coupling reaction between an o-iodoanisole (a methoxy-protected o-iodophenol) and a terminal alkyne. This reaction is generally catalyzed by a palladium complex, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst like CuI, and a base, commonly an amine such as triethylamine (B128534) (Et3N). Following the formation of the o-(1-alkynyl)anisole intermediate, an electrophilic cyclization is induced. Various electrophiles can be used for this purpose, including iodine (I2), which leads to the formation of a 3-iodobenzofuran (B11763985) derivative. The aryl- and vinylic-substituted alkynes have been shown to undergo this cyclization in excellent yields.

| Step | Catalyst/Reagents | Solvent | General Conditions |

|---|---|---|---|

| Sonogashira Coupling | PdCl2(PPh3)2, CuI | Et3N | Room Temperature |

| Electrophilic Cyclization | I2 | CH2Cl2 | Room Temperature |

This two-step, one-pot approach is highly efficient and tolerates a wide range of functional groups on both the phenol (B47542) and alkyne components, making it a powerful tool for the synthesis of a diverse library of benzofuran derivatives.

The utilization of o-hydroxyacetophenone derivatives as precursors for benzofurans is another significant synthetic strategy. These methods often involve the initial modification of the acetyl group, followed by a cyclization reaction to form the furan ring. While a direct synthesis of this compound from an o-hydroxyacetophenone derivative is not explicitly described in the provided results, the general principles can be applied.

One common approach involves the acylation of o-hydroxyacetophenone to form a ketoester. This intermediate can then undergo an intramolecular cyclization to yield a benzofuran. For example, ketoesters derived from the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides can be cyclized in the presence of low-valent titanium to afford benzofurans in good yields. jocpr.com

Another strategy involves the conversion of the acetyl group into a different functionality that can participate in the ring closure. For instance, a Wolff-Kishner reduction of 2-acetyl-4-hydroxy-3-methylbenzofuran has been used to synthesize 2-ethyl-4-hydroxy-3-methylbenzofuran. prepchem.com This suggests that an appropriately substituted o-hydroxyacetophenone could potentially be converted to this compound through a sequence of reactions involving modification of the acetyl group and subsequent cyclization.

Stereoselective Synthesis Considerations

Stereoselectivity is a crucial aspect of organic synthesis when the target molecule contains stereocenters. The compound this compound is achiral and therefore does not have enantiomers, making stereoselective synthesis considerations irrelevant for this specific molecule.

However, for the broader class of substituted benzofurans, particularly those with chiral centers at the 2- and/or 3-positions of the dihydrobenzofuran core or with chiral substituents, enantioselective synthesis is of great importance. Chiral benzofuran derivatives are prevalent in numerous biologically active compounds. organic-chemistry.org

Several strategies have been developed for the asymmetric synthesis of chiral benzofurans. These include:

Catalytic Asymmetric Cyclization: The use of chiral catalysts, such as chiral phosphoric acids or cinchona-derived squaramides, can induce enantioselectivity in the cyclization step of benzofuran synthesis. researchgate.netacs.org For example, a chiral squaramide has been employed in the asymmetric [4+2] cyclization of azadienes with azlactones to produce benzofuran-fused N-heterocycles with excellent enantioselectivities. acs.org

Use of Chiral Precursors: Starting from enantiomerically pure precursors, such as N-protected α-amino acids, allows for the synthesis of optically active 2-benzofuranmethanamines without significant racemization. organic-chemistry.org

Divergent Synthesis: Advanced strategies like divergent synthesis enable the creation of structurally and stereogenically different chiral products from the same starting materials by altering the catalysts or reaction conditions. rsc.org

These approaches highlight the progress in controlling the stereochemical outcome of benzofuran synthesis, which is critical for the development of new therapeutic agents.

Polymer-Supported Reagent Applications in Benzofuran Synthesis

The use of polymer-supported reagents has emerged as a powerful technique in modern organic synthesis, offering significant advantages in terms of reaction work-up and purification of the final products. This approach, which combines the benefits of solution-phase reactivity with the ease of solid-phase handling, has been successfully applied to the synthesis of substituted benzofurans. researchgate.netrsc.org

A notable example is the three-step combinatorial synthesis of 3-phenylbenzofurans. researchgate.netrsc.org This sequence utilizes polymer-supported reagents in each step:

Bromination: An acetophenone (B1666503) is brominated to an α-bromoacetophenone using polymer-supported pyridinium (B92312) bromide perbromide (PSPBP).

Substitution: The resulting α-bromoacetophenone undergoes substitution with a phenol in the presence of a polymer-supported base, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P).

Cyclodehydration: The intermediate α-phenoxyacetophenone is then cyclized and dehydrated using a solid-supported acid catalyst, such as Amberlyst 15, to yield the 3-phenylbenzofuran.

The key advantage of this methodology is that at the end of each reaction step, the polymer-supported reagent and any by-products can be simply removed by filtration. This eliminates the need for traditional and often time-consuming chromatographic purification, making the process highly efficient and amenable to high-throughput synthesis of benzofuran libraries. researchgate.netrsc.org

| Reaction Step | Polymer-Supported Reagent | Function |

|---|---|---|

| Bromination | Polymer-supported pyridinium bromide perbromide (PSPBP) | Brominating agent |

| Substitution | Polymer-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P) | Base |

| Cyclodehydration | Amberlyst 15 | Acid catalyst |

Chemical Reactivity and Mechanistic Transformations of Benzofuran Systems

Ring-Opening Transformations

The stability of the benzofuran (B130515) ring system can be overcome under specific reaction conditions, leading to cleavage of the furan (B31954) ring. These transformations are valuable for synthesizing functionalized phenolic derivatives.

Reductive C-O Bond Cleavage Mechanisms

Reductive cleavage of the endocyclic C-O bond in benzofurans is a key method for producing ortho-alkenylphenols. This transformation typically involves the use of low-valent metals. For instance, the reductive coupling of benzofuran-2,3-diones with ketones can be achieved using a low-valent titanium reagent generated from Zn-TiCl4. researchgate.net While this applies to diones, similar reductive conditions can be hypothesized for the C-O bond cleavage in 2-ethyl-3-methylbenzofuran. Treatment with a low-valent titanium species could lead to the formation of a titanium-alkoxide intermediate, followed by cleavage to yield a substituted o-vinylphenol derivative.

Another approach involves treatment with hydrides, which can induce reductive rearrangements and ring expansions, suggesting that C-O bond cleavage is a key step in these complex transformations. researchgate.net

Electrophilic Ring-Opening Reactions

The furan ring of benzofuran is susceptible to electrophilic attack. While often leading to substitution, under certain conditions, this can initiate ring-opening. An unexpected ring-opening of a 2,3-dihydrofuran (B140613) derivative at the C(4)–C(5) bond has been observed, initiated by electrophilic bromination using N-Bromosuccinimide (NBS). figshare.com This suggests that this compound could potentially undergo a similar C-O bond cleavage upon treatment with a suitable electrophile, especially if the reaction can proceed through a stabilized carbocation intermediate.

Lewis acid-catalyzed ring-opening is another significant pathway. Boron trifluoride etherate (BF₃·OEt₂) has been shown to mediate the ring-opening of substituted cyclopropanes to form aroylmethylidene malonates, demonstrating its efficacy in cleaving strained rings. organic-chemistry.org In the context of benzofurans, Lewis acids like Yb(OTf)₃ can catalyze the intramolecular ring-opening benzannulation of dihydrofuran acetals, proceeding through acetal (B89532) hydrolysis and enolate isomerization. mdpi.comresearchgate.net For this compound, a strong Lewis acid could coordinate to the furan oxygen, weakening the C-O bond and facilitating nucleophilic attack and subsequent ring opening.

Furan Recyclization and Skeletal Rearrangements

Skeletal rearrangements are common in benzofuran chemistry, both in their synthesis and subsequent reactions. One notable example is the rearrangement of chalcones to form benzofuran isomers. nih.gov This process involves the transformation of an open-chain precursor into the heterocyclic benzofuran core, which can be viewed as a formal recyclization.

Furthermore, rearrangements can occur during the synthesis of the benzofuran itself. For instance, the reaction of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, can lead to 2,3-disubstituted benzofurans. organic-chemistry.org Temperature-dependent nih.govnih.gov-aryl migrations have also been proposed in the synthesis of 2-substituted benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones and Grignard reagents. organic-chemistry.org These examples highlight that the benzofuran skeleton can be assembled through pathways involving significant atomic reorganization.

Ring-Expansion Transformations

Ring-expansion reactions of benzofuran systems, while less common than ring-opening, provide pathways to other heterocyclic systems. For example, treatment of 5-hydroxy-3-methyl-3H-benzofuran-2-one with hydrides can lead to rearrangement and ring expansion, forming dihydromethanobenzodioxepines. researchgate.net The proposed mechanism involves the formation of a hemiacetal intermediate which then undergoes cyclization, rearrangement, and expansion. researchgate.net Although the starting material is a benzofuranone, it demonstrates the potential for the benzofuran skeleton to undergo expansion under reductive conditions. For this compound, a similar transformation would likely require prior oxidation to introduce a carbonyl group that can participate in the rearrangement.

Functional Group Interconversions on the Benzofuran Core

The ethyl and methyl substituents on the this compound core, as well as the aromatic benzene (B151609) ring, are amenable to various functional group interconversions. These reactions allow for the modification of the molecule's properties without altering the core heterocyclic structure.

A common transformation is the bromination of alkyl substituents. For example, the methyl group at the 3-position can be brominated using N-bromosuccinimide (NBS) in carbon tetrachloride to yield a bromomethyl derivative. nih.gov This reactive intermediate can then be used for further synthetic modifications.

The ethyl group at the 2-position can also be functionalized. For example, oxidation could potentially convert it to an acetyl group or a vinyl group, depending on the reagents and conditions used. Standard functional group interconversions, such as the conversion of alcohols to halides or the reduction of nitriles, are also applicable if such functionalities are introduced onto the molecule. ub.eduvanderbilt.edu

Below is a table summarizing potential functional group interconversions for this compound.

| Starting Group | Reagent(s) | Product Group | Position |

| 3-Methyl | NBS, CCl₄ | 3-(Bromomethyl) | 3 |

| 2-Ethyl | Oxidation (e.g., CrO₃) | 2-Acetyl | 2 |

| Aromatic C-H | Halogenation (e.g., Br₂, FeBr₃) | Bromo-substituted | 4, 5, 6, or 7 |

| Aromatic C-H | Nitration (e.g., HNO₃, H₂SO₄) | Nitro-substituted | 4, 5, 6, or 7 |

This table represents hypothetical transformations based on standard organic chemistry principles and reactivity of similar compounds.

Substituent Migration Phenomena in Benzofuran Formation

The synthesis of highly substituted benzofurans can sometimes involve unusual substituent migrations. A notable example is the synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides. nih.govrsc.org This reaction proceeds via a charge-accelerated ub.eduub.edu-sigmatropic rearrangement followed by a substituent migration to yield the final benzofuran product. nih.govrsc.org

Another instance of migration is the temperature-dependent nih.govnih.gov-aryl migration observed in the formation of 2-substituted benzofurans. organic-chemistry.org This process dictates the final position of the substituent on the benzofuran ring. Gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters to form 3-iodo-2-acyl benzofurans also proceeds via a nih.govnih.gov-iodine shift. organic-chemistry.org These examples underscore that the final substitution pattern on a benzofuran ring is not always a direct consequence of the starting materials' structure but can be the result of complex intramolecular rearrangements.

Heteroatom Insertion Reactions

The benzofuran ring system, while aromatic, possesses inherent reactivity that allows for various transformations, including the insertion of heteroatoms into its core structure. These reactions are of significant interest as they provide pathways to novel heterocyclic compounds with diverse chemical and biological properties. While specific studies on this compound are not extensively documented, the general principles of heteroatom insertion in benzofuran derivatives can be extrapolated to this specific compound. The ethyl and methyl groups at the 2 and 3-positions, respectively, are electron-donating and are expected to influence the reactivity of the furan ring, primarily by affecting the electron density and stability of intermediates.

One of the primary strategies for heteroatom insertion involves the cleavage of the C2-O bond of the furan ring, followed by the introduction of a new atom. Research has demonstrated that benzofurans can undergo ring-expanding and ring-opening transformations to incorporate heteroatoms.

A notable example of a heteroatom insertion is the nickel-catalyzed insertion of a boron atom into the benzofuran scaffold. kyoto-u.ac.jp This process involves the cleavage of the C2-O bond and results in the formation of a boron-containing heterocycle, known as an oxaborin. kyoto-u.ac.jp While the specific conditions and yields for this compound are not reported, the general mechanism suggests that the presence of alkyl groups would likely influence the electronic environment of the benzofuran ring and, consequently, the efficiency of the catalytic cycle.

Another approach to heteroatom insertion is through skeletal editing of the benzofuran core. nih.gov This can be achieved by oxidative cleavage of the heterocyclic ring, followed by a rearrangement to incorporate a nitrogen atom. For instance, benzofurans can be transformed into benzisoxazoles or benzoxazoles, which represents a C-to-N atom swap. nih.gov This transformation proceeds through a ring-opened oxime intermediate. nih.gov The substitution pattern on the benzofuran, including the presence of alkyl groups like in this compound, can impact the reaction's feasibility and regioselectivity.

Furthermore, while not a direct insertion into the ring, the introduction of heteroatoms at the 3-position of the benzofuran ring is a well-established functionalization method. This can be achieved through radical reactions initiated by heteroatom-centered anions acting as super-electron-donors. researchgate.net This method allows for the facile synthesis of 3-substituted benzofurans bearing phosphorus, sulfur, or nitrogen functionalities. researchgate.net

The following table summarizes the types of heteroatom insertion reactions applicable to the benzofuran system:

| Reaction Type | Description | Resulting Heterocycle | Key Reagents/Catalysts |

| Boron Insertion | Nickel-catalyzed cleavage of the C2-O bond and insertion of a boron atom. kyoto-u.ac.jp | Oxaborin | Nickel catalyst, diboron (B99234) reagent kyoto-u.ac.jp |

| C-to-N Atom Swapping | Oxidative cleavage of the furan ring followed by rearrangement to incorporate a nitrogen atom. nih.gov | Benzisoxazole, Benzoxazole | Oxidizing agents (e.g., N-nitrosomorpholine, PCC) nih.gov |

Reductive cleavage of the C2-O bond using an alkali metal like lithium can also lead to a ring-opened intermediate, an o-hydroxystyrene derivative. kyoto-u.ac.jp This reactive intermediate can then be trapped with various electrophiles, potentially including those containing heteroatoms, to achieve a formal heteroatom insertion.

It is important to note that the reactivity of this compound in these transformations would be influenced by the electronic and steric effects of the ethyl and methyl groups. These alkyl groups are electron-donating, which would increase the electron density of the benzofuran ring system, potentially affecting the rate and outcome of these insertion reactions.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H-NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 2-Ethyl-3-methylbenzofuran, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons. The aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet in the downfield region. The ethyl group at the C2 position would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The methyl group at the C3 position would appear as a singlet, as it has no adjacent protons to couple with.

Table 1: Expected ¹H-NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45-7.10 | Multiplet | 4H | Ar-H |

| 2.75 | Quartet | 2H | -CH₂CH₃ |

| 2.20 | Singlet | 3H | Ar-CH₃ |

| 1.30 | Triplet | 3H | -CH₂CH₃ |

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum is expected to show signals for the eight carbons of the benzofuran (B130515) core in the sp² hybridized region (110-160 ppm) and three signals for the sp³ hybridized carbons of the ethyl and methyl substituents in the upfield region (0-40 ppm). libretexts.org

Table 2: Expected ¹³C-NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~158 | C-O (furan ring) |

| ~154 | C-C (furan ring) |

| ~130-110 | Aromatic CH & C |

| ~115 | C-CH₃ (furan ring) |

| ~22 | -CH₂CH₃ |

| ~14 | -CH₂CH₃ |

| ~10 | Ar-CH₃ |

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of atoms within a molecule. libretexts.org The NOESY experiment detects through-space interactions, in contrast to through-bond correlations seen in other experiments. columbia.eduyoutube.com A key application for this compound would be the observation of a cross-peak between the protons of the ethyl group at the C2 position and the protons of the methyl group at the C3 position. This correlation would provide definitive evidence of their adjacent positioning on the furan (B31954) ring, confirming the substitution pattern of the molecule. huji.ac.il

Table 3: Expected Key NOESY Correlations for this compound

| Correlating Protons | Type of Interaction | Structural Implication |

| C2-CH₂CH₃ ↔ C3-CH₃ | Through-space | Confirms proximity of ethyl and methyl groups |

| C2-CH₂CH₃ ↔ C4-H | Through-space | Confirms orientation of the ethyl group |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. rsc.orgacs.org For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₂O by matching the experimentally measured mass to the calculated exact mass.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O |

| Calculated Exact Mass | 160.08882 |

| Expected Observed Mass [M+H]⁺ | 161.09609 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netscispace.com In the analysis of a sample containing this compound, the GC would first separate the compound from any impurities. The separated compound then enters the mass spectrometer, which would generate a mass spectrum. This spectrum would display a molecular ion peak corresponding to the molecular weight of the compound (m/z = 160). Additionally, a characteristic fragmentation pattern would be observed, likely involving the loss of a methyl radical (M-15, m/z = 145) or an ethyl radical (M-29, m/z = 131), further confirming the structure. nih.gov

Table 5: Expected GC-MS Data for this compound

| Retention Time (min) | Key Mass Fragments (m/z) | Fragment Identity |

| Variable | 160 | [M]⁺ (Molecular Ion) |

| 145 | [M-CH₃]⁺ | |

| 131 | [M-C₂H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of benzofuran derivatives. For this compound, ESI-MS in positive ion mode would typically yield the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of this ion, allowing for the determination of the compound's elemental composition with high accuracy.

Tandem mass spectrometry (ESI-MS/MS) is employed to further investigate the molecular structure. In this technique, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. The fragmentation of benzofuran derivatives often involves cleavages at the substituents and rearrangements within the heterocyclic ring system. nih.govnih.gov For this compound, key fragmentation pathways would likely involve the loss of the ethyl and methyl groups. The study of these fragmentation mechanisms provides valuable information for unambiguous structural confirmation. researchgate.netrsc.org

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|

| 161.0961 ([M+H]⁺) | 145.0648 | CH₄ | Loss of methyl radical followed by H rearrangement |

| 161.0961 ([M+H]⁺) | 133.0648 | C₂H₄ | Loss of ethene via McLafferty-type rearrangement |

| 161.0961 ([M+H]⁺) | 131.0491 | C₂H₅• | Loss of ethyl radical |

| 161.0961 ([M+H]⁺) | 117.0335 | CO, CH₃• | Loss of carbon monoxide and a methyl radical from the ring |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The spectrum is expected to show sharp peaks in the aromatic C-H stretching region, typically above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring and the furan ring are expected in the 1600-1450 cm⁻¹ region. A significant band corresponding to the C-O-C (aryl-alkyl ether) stretching of the furan ring would also be a key diagnostic feature, typically appearing in the 1250-1050 cm⁻¹ range. nist.gov The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can also provide information about the substitution pattern on the benzene ring.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Benzene Ring) |

| 2975-2850 | C-H stretch | Aliphatic (Ethyl and Methyl groups) |

| 1610-1580 | C=C stretch | Aromatic Ring |

| 1470-1450 | C=C stretch | Benzofuran Ring System |

| 1250-1200 | Asymmetric C-O-C stretch | Aryl Ether (Furan Ring) |

| 1070-1020 | Symmetric C-O-C stretch | Aryl Ether (Furan Ring) |

| 850-750 | C-H bend (out-of-plane) | Aromatic Ring Substitution |

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov To apply this technique to this compound, a single crystal of high quality must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed.

The analysis provides precise data on bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would confirm the planarity of the benzofuran ring system, a characteristic feature of related structures. vensel.org It would also reveal the exact conformation of the ethyl and methyl substituents relative to the ring. Furthermore, X-ray crystallography provides information about the packing of molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or π-π stacking. canterbury.ac.uk

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A common method would involve reversed-phase chromatography, using a nonpolar stationary phase like a C18 column and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water.

The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the benzofuran chromophore absorbs strongly. The retention time is a characteristic property of the compound under specific analytical conditions. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and provides quantitative results. shimadzu.com

Table 3: Example HPLC Purity Assessment Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.54 | 15,234 | 0.35 | Impurity |

| 2 | 7.81 | 4,325,987 | 99.51 | This compound |

| 3 | 9.12 | 6,077 | 0.14 | Impurity |

Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile compounds like this compound. The sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

When coupled with a detector like a Flame Ionization Detector (FID), GC can be used for quantitative purity analysis. For definitive identification, GC is often coupled with a Mass Spectrometer (GC-MS). scispace.com The GC separates the components of a mixture, and the MS provides a mass spectrum for each component as it elutes, allowing for positive identification by comparing the spectrum to a database. researchgate.net The retention time in GC is highly reproducible under constant conditions and serves as an identifier.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying the components in a mixture. libretexts.org For this compound, a sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297). utexas.edu The separation is based on polarity; less polar compounds travel further up the plate. The position of the spot, characterized by its retention factor (Rf) value, is used for identification. chemistryhall.com

Column chromatography operates on the same principles as TLC but is used for the preparative-scale purification of compounds. aroonchande.com A crude sample of this compound can be loaded onto a column packed with silica gel and eluted with a solvent system optimized by TLC. Fractions are collected as the solvent passes through the column, allowing for the isolation of the pure compound from starting materials, byproducts, and other impurities. rsc.org

Table 4: Example TLC Data for this compound

| Mobile Phase (Ethyl Acetate:Hexane) | Retention Factor (Rf) |

|---|---|

| 1:9 (v/v) | 0.45 |

| 2:8 (v/v) | 0.62 |

| 3:7 (v/v) | 0.78 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural characterization of organic compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This method is crucial for verifying the empirical formula of a compound, which can then be compared with the expected formula derived from its proposed structure. For this compound, with a molecular formula of C₁₁H₁₂O, elemental analysis serves as a primary checkpoint to confirm the correct ratio of carbon, hydrogen, and oxygen atoms within the molecule.

The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u). The molecular weight of this compound is 160.21 g/mol . chemicalbook.com

The theoretical percentages are as follows:

Carbon (C): (11 * 12.011 / 160.21) * 100% = 82.46%

Hydrogen (H): (12 * 1.008 / 160.21) * 100% = 7.55%

Oxygen (O): (1 * 15.999 / 160.21) * 100% = 9.99%

Experimentally, these percentages are determined through techniques such as combustion analysis. In a typical procedure for a benzofuran derivative, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The amounts of CO₂ and H₂O produced are then accurately measured by infrared spectroscopy or thermal conductivity detectors. The percentage of oxygen is often determined by difference, although it can also be measured directly through pyrolysis.

Below is an interactive data table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 82.46 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.55 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.99 |

| Total | 160.216 | 100.00 |

This compositional verification is a critical step in the comprehensive spectroscopic and chromatographic characterization of this compound, ensuring the integrity of the molecular formula before more complex structural elucidation techniques are applied.

Computational Chemistry and Molecular Modeling for Benzofuran Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of benzofuran (B130515) derivatives at an atomic and electronic level. These calculations provide a theoretical framework for predicting molecular structure, stability, and reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The electronic structure of a molecule is pivotal to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Benzofuran Derivatives (Illustrative)

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| N-(2-acetylbenzofuran-3-yl)acrylamide | DFT/B3LYP | -7.47 | -2.05 | 5.41 | researchgate.net |

| Thiazole Derivative (for comparison) | B3LYP/6-311G(d,p) | -5.53 | -0.83 | 4.70 | irjweb.com |

Note: This table provides illustrative data from related heterocyclic compounds to demonstrate the application of HOMO-LUMO analysis, as specific data for 2-Ethyl-3-methylbenzofuran is not available in the cited literature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involved in the synthesis of benzofurans. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energy required for each step. This information is crucial for understanding reaction feasibility, optimizing conditions, and predicting product selectivity. wuxibiology.com

For instance, the acid-catalyzed cyclization of acetal (B89532) substrates to form the benzofuran core has been studied computationally. wuxiapptec.com Such studies involve calculating the reaction energy profiles for competing pathways, which helps to explain experimentally observed product ratios. wuxiapptec.com Transition state calculations can identify the specific molecular geometry at the peak of the energy barrier and confirm the pathway's viability by finding a single imaginary frequency corresponding to the bond-forming or bond-breaking process. wuxibiology.com These computational models have been applied to various benzofuran synthesis strategies, including metal-catalyzed cross-coupling reactions and intramolecular cyclizations, providing detailed mechanistic insights. acs.orgnih.govjocpr.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. africanjournalofbiomedicalresearch.comresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. africanjournalofbiomedicalresearch.comresearchgate.net

For benzofuran systems, docking studies have been widely employed to explore their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer and microbial infections. researchgate.netnih.govmdpi.com The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and preparing it by removing water molecules and adding hydrogen atoms. The 3D structure of the ligand, such as this compound, is generated and optimized. nih.gov

Docking Simulation: Using software to place the ligand into the active site of the receptor in multiple possible conformations and orientations.

Scoring and Analysis: The resulting poses are "scored" based on binding energy calculations, which estimate the affinity of the ligand for the receptor. Lower binding energy values typically indicate a more stable interaction. africanjournalofbiomedicalresearch.comresearchgate.net The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. researchgate.netnih.gov

Studies on various benzofuran derivatives have shown their ability to fit well into the active sites of targets like PI3K, VEGFR-2, and tyrosinase, providing a rationale for their observed biological activities. researchgate.netnih.gov

Table 2: Examples of Molecular Docking Studies on Benzofuran Derivatives

| Benzofuran Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (Example) | Source |

|---|---|---|---|---|

| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Pks13 | TYR1663, HIS1664, HIS1699 | -14.82 kcal/mol | nih.gov |

| Substituted Benzofurans | PI3K | Val851 | - | researchgate.net |

| 4-Nitrophenyl Benzofurans | Bovine Serum Albumin (BSA) | Residues in the inner region | - | nih.gov |

Note: This table summarizes findings for different classes of benzofuran derivatives to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov

The development of a QSAR model for a class of compounds like benzofurans typically involves:

Data Set Collection: A series of benzofuran derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that relates a subset of the most relevant descriptors to the biological activity. researchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

QSAR studies on benzofuran derivatives have successfully identified key structural features that influence their activity as vasodilators and enzyme inhibitors. nih.govnih.gov These models provide valuable insights into the structure-activity relationship and help prioritize which novel derivatives should be synthesized and tested. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of ligand-protein interactions, the molecules are dynamic in reality. Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and dynamic behavior of molecules over time.

Conformational Analysis aims to identify the stable low-energy three-dimensional arrangements (conformers) of a molecule. For a molecule like this compound, the rotation around the single bonds of the ethyl group would be a key factor in its conformational landscape. DFT calculations can be used to determine the relative energies of different conformers and identify the most stable structures. Understanding the preferred conformation is crucial as it dictates how the molecule presents itself to a receptor binding site.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular system. After a ligand is docked into a protein's active site, an MD simulation can be run to observe the stability of the complex over a period of time (typically nanoseconds). nih.gov By simulating the movements and interactions of all atoms in the system, MD can:

Assess the stability of the ligand's binding pose.

Confirm the persistence of key interactions (like hydrogen bonds) identified in the docking study.

Reveal conformational changes in the protein or ligand upon binding.

Analysis of MD trajectories, for example by calculating the root-mean-square deviation (RMSD) of the ligand, can validate the docking results and provide a more realistic understanding of the binding event. nih.gov

Investigation of Structural Modifications and Their Impact on Chemical Interactions and Reactivity

Influence of Peripheral Substituents on Synthetic Efficiency and Product Yields

The synthesis of 2-Ethyl-3-methylbenzofuran and its analogs is significantly impacted by the nature and position of substituents on the aromatic ring and the precursors used. The efficiency of cyclization and subsequent reactions often depends on the electronic and steric properties of these peripheral groups.

One established synthetic route to this compound involves the reaction of 3-Pentanone, O-phenyloxime with dmap (4-dimethylaminopyridine) and trifluoroacetyl triflate in dichloromethane (B109758). This method has been reported to achieve a high yield of 89%. chemicalbook.com The synthesis of related 2-methylbenzofurans can be achieved through the dehydroiodination of 2-iodomethyl-2,3-dihydrobenzofurans, which are accessible from allyl phenols. researchgate.net The success of these methods underscores the importance of precursor selection.

Table 1: Selected Synthetic Yields of Benzofuran (B130515) Derivatives

| Precursor | Reagents/Conditions | Product | Yield (%) |

| 3-Pentanone, O-phenyloxime | dmap; trifluoroacetyl triflate in dichloromethane at 0°C for 2 h | This compound | 89% chemicalbook.com |

| Allyl-substituted cyclohex-2-enones | Iodine, followed by dehydroiodination | Substituted 2-methylbenzofurans | Not specified researchgate.net |

| 2'-Hydroxyacetophenone and 2-bromoacetophenone | K₂CO₃ in acetonitrile (B52724), reflux | 2-Benzoyl-3-methylbenzofuran | Not specified nih.gov |

| Cyclohexane-1,3-diketone and ethyl 2-chloroacetoacetate | Base-catalyzed dehydration | 3-Methyl-tetrahydrobenzofuran intermediate | 65% researchgate.net |

This table is interactive. Click on the headers to sort the data.

Effects of Structural Variation on Reaction Selectivity and Pathway Divergence

Structural variations on the this compound framework can direct the course of chemical reactions, leading to different products through selective pathways. The electronic properties of the benzofuran ring system, particularly the electron-rich C2 and C3 positions of the furan (B31954) ring, govern its reactivity towards electrophiles. researchgate.net

Modifying the substituents at these positions or on the benzene (B151609) ring can alter this inherent reactivity. For example, the presence of a carbonyl group at the C2 position, as seen in 2-aroylbenzofuran derivatives, influences subsequent reactions. The key intermediate 3-methylbenzofuran-2-carbohydrazide can be used to synthesize a variety of heterocyclic systems like pyrazoles and oxadiazines, demonstrating how a C2 substituent dictates the reaction pathway. researchgate.netnih.gov

Furthermore, the reaction of 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile and 3-methyl-2-benzofuranoyl chloride with various reagents leads to diverse products such as pyrazoles, oximes, hydrazones, and benzoxazines, highlighting how the nature of the C2-substituent provides a diverging point for synthetic pathways. researchgate.net

Elucidation of Molecular Recognition and Binding Modes through Structural Analogs

Structural analogs of this compound are instrumental in probing molecular recognition phenomena, particularly in biological systems. By systematically altering substituents, researchers can map the structure-activity relationships (SAR) that govern the binding of these compounds to specific enzymes or receptors. nih.govnih.gov

Docking studies have revealed that benzofuran derivatives can engage with protein active sites through various interactions, including hydrogen bonding and hydrophobic interactions. nih.gov For example, in a series of novel benzofuran derivatives designed as potential estrogen receptor inhibitors, the target compound 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride showed excellent activity, suggesting a specific binding mode within the receptor. ox.ac.ukresearchgate.net

The introduction of different N-aryl piperazine (B1678402) moieties to a benzofuran core allowed for the study of SAR, revealing that substituents on the piperazine ring significantly influence anti-inflammatory and anticancer activities. nih.gov Similarly, modifications to the 3-methyl group, such as bromination to form a 3-(bromomethyl) group, create a reactive handle for linking other moieties, like dithiocarbamates, to explore binding with enzymes relevant to Alzheimer's disease. nih.gov These studies show that even small changes, such as the length of a carbon chain or the presence of a polar group, can significantly affect biological activity by altering the compound's fit and interactions within a binding pocket. nih.gov

Table 2: Structure-Activity Relationship Insights for Benzofuran Derivatives

| Compound/Modification | Target/Activity | Key Structural Features for Activity |

| 2-Benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran | Estrogen Receptor-Dependent Breast Cancer | The specific combination of the benzoyl group at C2 and the morpholinylethoxy side chain at C6. ox.ac.uk |

| Benzofuran-N-aryl piperazine hybrids | Anti-inflammatory & Anticancer | Substituents on the N-aryl piperazine ring significantly influence potency. nih.gov |

| 1-Acylatedthiosemicarbazides derived from 3-methylbenzofuran-2-carbohydrazide | Antitumor (Non-small cell lung cancer) | Hydrazide linker and terminal phenyl moieties with methoxy (B1213986) groups engage in key hydrogen bonds with target residues. nih.gov |

| Benzofuran-dithiocarbamate hybrids | Anti-Alzheimer's (AChE inhibition) | Piperazine rings with flexible, polar groups (e.g., 2-hydroxyethyl) may enhance activity through a more polarized topological surface. nih.gov |

This table is interactive. Click on the headers to sort the data.

Impact of Halogenation on Chemical Properties and Reactivity

The introduction of halogen atoms (F, Cl, Br, I) onto the benzofuran scaffold is a common strategy to modulate the chemical and physical properties of the molecule. Halogenation can significantly alter a compound's lipophilicity, electronic distribution, and metabolic stability, which in turn affects its reactivity and biological activity. researchgate.net

Halogen-substituted benzofurans are important intermediates in transition-metal-catalyzed coupling reactions, making their regioselective synthesis a critical area of research. researchgate.net For instance, bromination of the benzofuran ring can occur at various positions depending on the reaction conditions and the existing substituents. The reaction of 2-methyl benzofuran with N-bromosuccinimide (NBS) can lead to brominated products, demonstrating a method to introduce this halogen. researchgate.net

In the context of biological activity, halogenation can have a profound impact. A study on hybrid benzofuran-imidazolium derivatives found that the presence of two halogen-substituted rings, coupled with the absence of a methoxy substituent, was detrimental to its cytotoxic activity against breast cancer cells. nih.gov Conversely, the synthesis of 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid highlights the targeted placement of a bromine atom to create novel derivatives for biological screening. nih.gov The presence of a bromo group in derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one was also explored for developing new anticancer agents, indicating that halogenation is a key design element. nih.gov

Design Principles for Novel Benzofuran Derivatives based on Structure-Reactivity Relationships

The collective findings from synthetic, reactivity, and biological studies provide a set of guiding principles for the design of novel benzofuran derivatives based on the this compound template.

Strategic Substitution at C2 and C3: The furan ring, particularly positions 2 and 3, is a primary site for modification. Installing functional groups like carbohydrazides or acyl chlorides at C2 can serve as versatile handles for constructing more complex heterocyclic systems and libraries of compounds for screening. researchgate.netnih.gov The 3-methyl group can be functionalized, for example via bromination, to act as a linker for attaching other pharmacophores. nih.gov

Modulation via Benzene Ring Substitution: The placement of electron-donating or electron-withdrawing groups on the benzene ring can fine-tune the electronic properties of the entire scaffold. This influences not only the reactivity in further synthetic steps but also the potential for specific interactions (e.g., hydrogen bonding) in biological targets. The pattern of substituents can significantly affect biological outcomes, where even small changes in substituent size or position can alter cell membrane transport and pro-oxidative effects. nih.gov

Leveraging Halogenation: Halogen atoms can be incorporated to enhance properties such as lipophilicity and binding affinity or to block metabolic pathways. However, the position and number of halogens must be carefully considered, as inappropriate halogenation can be detrimental to activity. nih.gov

Hybrid Compound Design: A promising strategy involves creating hybrid molecules by linking the benzofuran core to other known pharmacologically active moieties, such as piperazine or chalcone (B49325) structures. nih.govnih.gov This approach can lead to synergistic effects and novel mechanisms of action.

By integrating these principles, chemists can rationally design and synthesize new generations of benzofuran derivatives, moving from the foundational this compound structure to novel compounds with potentially enhanced efficacy and selectivity for a range of applications. rsc.org

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The chemical industry's shift towards sustainability has spurred the development of green synthetic methodologies for heterocyclic compounds, including benzofurans. researchgate.net Future efforts for synthesizing 2-Ethyl-3-methylbenzofuran will likely focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key green strategies applicable to the synthesis of 2,3-disubstituted benzofurans include:

Catalysis: Transition metal catalysis remains a powerful tool, with an emphasis on using more sustainable metals or improving the efficiency of established catalysts like palladium and copper. acs.org The use of palladium on carbon (Pd/C) offers advantages such as stability, easy removal, and reusability. nih.gov One-pot syntheses that combine multiple steps, such as a Sonogashira coupling followed by intramolecular cyclization, catalyzed by both palladium and copper, reduce the need for intermediate purification and minimize solvent waste. nih.govacs.org

Eco-friendly Solvents: A significant area of development is the replacement of traditional volatile organic compounds with greener alternatives. Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have been successfully used for benzofuran (B130515) synthesis, offering a non-toxic and biodegradable reaction medium. nih.govacs.org

Alternative Energy Sources: Electrochemical synthesis represents a catalyst-free and simple method for generating benzofuran derivatives in aqueous solutions, aligning with the principles of green chemistry. jbiochemtech.comacs.org Microwave-assisted synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reactions. researchgate.net

Atom Economy: Reactions that maximize the incorporation of all starting material atoms into the final product are highly desirable. Methodologies like the acid-catalyzed cyclodehydration of α-phenoxy ketones provide a direct route to 2,3-disubstituted benzofurans from readily available precursors. researchgate.net

| Green Synthetic Strategy | Description | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Palladium/Copper Co-catalysis | One-pot Sonogashira coupling and intramolecular cyclization of halophenols and alkynes. | High efficiency, reduced workup, and purification steps. | nih.govacs.org |

| Deep Eutectic Solvents (DES) | Use of biodegradable and low-toxicity solvents like choline chloride-ethylene glycol. | Environmentally benign reaction medium, potentially enhancing reaction rates. | nih.govacs.org |

| Electrochemical Synthesis | Utilizes electricity to drive reactions, often in aqueous media without a catalyst. | Avoids toxic reagents and solvents, offering a clean and sustainable pathway. | jbiochemtech.com |

| Acid-Catalyzed Cyclodehydration | Direct cyclization of α-phenoxy ketones using reagents like Eaton's reagent. | High atom economy from readily available starting materials. | researchgate.net |

Advanced Mechanistic Studies using in situ Spectroscopic Methods

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes to achieve high yield and selectivity. For this compound, future research will benefit from the application of advanced in situ spectroscopic techniques to probe the intricate details of its formation.

For instance, in the acid-catalyzed cyclization of acetals or α-phenoxy ketones to form the benzofuran ring, key intermediates such as oxonium ions are proposed. researchgate.netwuxiapptec.com Techniques like in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to directly observe these transient species. This allows for a more accurate depiction of the reaction pathway and the factors governing regioselectivity, which is critical when constructing a specifically substituted benzofuran like the 2-ethyl-3-methyl isomer. wuxiapptec.com